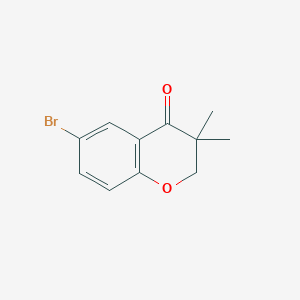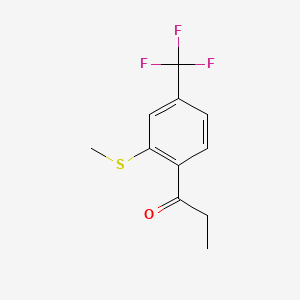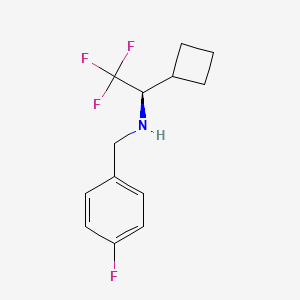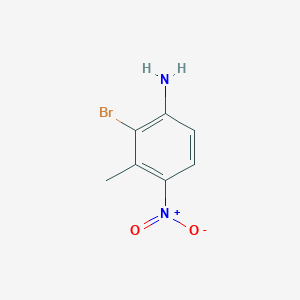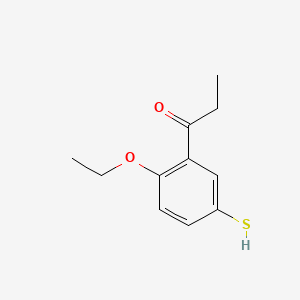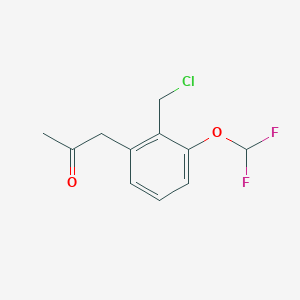![molecular formula C7H7F2N B14049976 1,1-Difluorospiro[2.3]hexane-5-carbonitrile](/img/structure/B14049976.png)
1,1-Difluorospiro[2.3]hexane-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorospiro[2.3]hexane-5-carbonitrile is a chemical compound characterized by its unique spirocyclic structure, which includes two fluorine atoms and a nitrile group.
Preparation Methods
The synthesis of 1,1-Difluorospiro[2.3]hexane-5-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method includes the fluorination of spirocyclic intermediates using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1,1-Difluorospiro[2.3]hexane-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1,1-Difluorospiro[2.3]hexane-5-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, especially those targeting specific enzymes or receptors.
Material Science: It is used in the development of novel materials with unique properties, such as fluorinated polymers and advanced coatings
Mechanism of Action
The mechanism of action of 1,1-Difluorospiro[2.3]hexane-5-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its fluorine atoms and nitrile group. These interactions can modulate the activity of the target, leading to desired therapeutic effects .
Comparison with Similar Compounds
1,1-Difluorospiro[2.3]hexane-5-carbonitrile can be compared with other spirocyclic compounds, such as:
1,1-Difluorospiro[2.3]hexane-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
Spiro[2.3]hexane derivatives: Various derivatives with different substituents on the spirocyclic ring, offering diverse chemical properties and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and a nitrile group, which imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
IUPAC Name |
2,2-difluorospiro[2.3]hexane-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-7(9)4-6(7)1-5(2-6)3-10/h5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZYERMDCFUOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




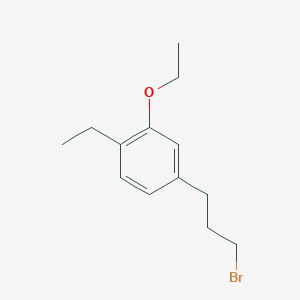
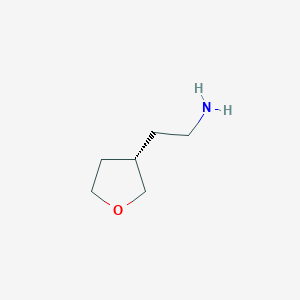
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)
